molecular formula C19H11BrN2O3 B4620555 2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile

2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile

Cat. No.: B4620555
M. Wt: 395.2 g/mol
InChI Key: LXLZPIFVDDFQEK-PTNGSMBKSA-N
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Description

2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA, and it is a member of the acrylonitrile family of compounds. BFA is a yellow crystalline substance with a molecular weight of 424.26 g/mol.

Scientific Research Applications

Synthesis and Configurations
The chemical compound has been explored for its potential in the synthesis and structural configuration of furan derivatives. Studies have highlighted the synthesis of related compounds, demonstrating the versatility of furan compounds in chemical reactions and their subsequent applications. For instance, the synthesis of cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives provides insights into the steric configurations of these compounds (Hirao, Kato, & Kozakura, 1973). This research demonstrates the compound's role in advancing the understanding of molecular configurations and the potential for creating specific steric arrangements.

Antibacterial and Antimalarial Activities
Some derivatives of the compound have shown promising antibacterial activities, suggesting potential for the development of novel antimicrobial agents. For example, derivatives such as 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles have exhibited strong antibacterial properties against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971). Additionally, research into the structure-activity relationships of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenones has identified novel leads for antimalarial agents, with specific derivatives displaying significant activity against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003). These findings underscore the compound's potential in contributing to the development of new treatments for infectious diseases.

Thermodynamic Properties
The thermodynamic properties of derivatives of the compound have been studied, contributing valuable data for understanding the physical and chemical behavior of these molecules. Research into the thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids provides insight into the vapor pressures, enthalpies of sublimation, and formation enthalpies of these compounds (Dibrivnyi et al., 2019). Such data are crucial for optimizing synthesis, purification, and application processes, offering a deeper understanding of the compound's characteristics.

Enzymatic Isomerization
The compound's derivatives have been explored for their interactions with enzymes, such as xanthine oxidase, leading to cis-trans isomerization. This enzymatic reaction sheds light on the compound's biochemical interactions and potential applications in understanding enzyme mechanisms and designing enzyme-substrate studies (Tatsumi et al., 1976). The elucidation of these processes can contribute to the development of biochemical tools and therapeutic agents.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3/c20-16-5-1-13(2-6-16)15(12-21)11-18-9-10-19(25-18)14-3-7-17(8-4-14)22(23)24/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLZPIFVDDFQEK-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile
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